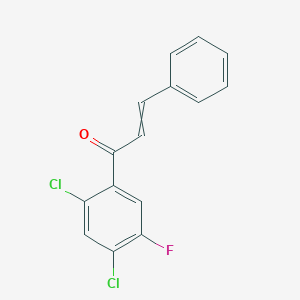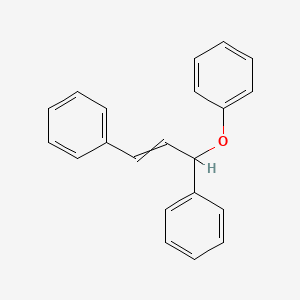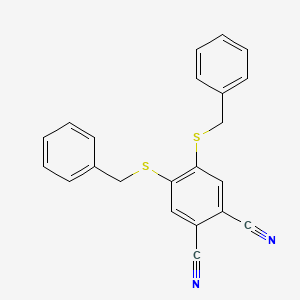
4-Hydroxy-3-methyloctan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-3-methyloctan-2-one is an organic compound with the molecular formula C9H18O2 It is a beta-hydroxy ketone, characterized by the presence of both a hydroxyl group (-OH) and a ketone group (C=O) on adjacent carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-methyloctan-2-one can be achieved through several methods. One common approach involves the aldol condensation reaction between 3-methyl-2-butanone and an appropriate aldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) and is carried out at elevated temperatures to facilitate the formation of the beta-hydroxy ketone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
4-Hydroxy-3-methyloctan-2-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: Formation of 4-oxo-3-methyloctan-2-one or 4-carboxy-3-methyloctan-2-one.
Reduction: Formation of 4-hydroxy-3-methyloctanol.
Substitution: Formation of 4-chloro-3-methyloctan-2-one or 4-bromo-3-methyloctan-2-one.
科学的研究の応用
4-Hydroxy-3-methyloctan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 4-Hydroxy-3-methyloctan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of enzymes or alter the structure and function of proteins, leading to various biological effects.
類似化合物との比較
4-Hydroxy-3-methyloctan-2-one can be compared with other beta-hydroxy ketones such as 4-Hydroxy-3-methyl-2-butanone and 4-Hydroxy-3-methoxybenzaldehyde. While these compounds share similar functional groups, their chemical properties and applications can vary significantly. For example, 4-Hydroxy-3-methyl-2-butanone is commonly used in the synthesis of pharmaceuticals, whereas 4-Hydroxy-3-methoxybenzaldehyde is known for its applications in the fragrance industry.
List of Similar Compounds
- 4-Hydroxy-3-methyl-2-butanone
- 4-Hydroxy-3-methoxybenzaldehyde
- 4-Hydroxy-2-pentanone
特性
CAS番号 |
460355-55-9 |
|---|---|
分子式 |
C9H18O2 |
分子量 |
158.24 g/mol |
IUPAC名 |
4-hydroxy-3-methyloctan-2-one |
InChI |
InChI=1S/C9H18O2/c1-4-5-6-9(11)7(2)8(3)10/h7,9,11H,4-6H2,1-3H3 |
InChIキー |
UXIPBAZQDPRBCT-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C(C)C(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~2~-[(4-Methoxyphenyl)carbamoyl]-L-asparagine](/img/structure/B14247670.png)

![5-dodec-1-ynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14247682.png)

![Diethyl {[4-(octane-1-sulfonyl)phenyl]methyl}phosphonate](/img/structure/B14247695.png)
![3-Methyl-1-[(1R)-1-phenylethyl]pyridin-2(1H)-one](/img/structure/B14247700.png)
![{8-[(Methoxycarbonyl)(prop-2-yn-1-yl)amino]naphthalen-2-yl}methyl carbonate](/img/structure/B14247704.png)

![2,4-Di-tert-butyl-6-{[(quinolin-8-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14247729.png)



![1H-Imidazo[4,5-f][2,1]benzoxazole](/img/structure/B14247763.png)
![Dimethyl pyrrolo[1,2-a]quinoxaline-2,3-dicarboxylate](/img/structure/B14247767.png)
